5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a bromo group and a pyrrolidinyl-oxy group attached to a cyclohexanesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Attachment of the Pyrrolidinyl-oxy Group: This step involves the nucleophilic substitution reaction where the pyrrolidinyl-oxy group is introduced using a suitable pyrrolidine derivative.
Cyclohexanesulfonylation: The final step involves the sulfonylation reaction where the cyclohexanesulfonyl group is attached using reagents like cyclohexanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.
Nucleophilic Substitution: Pyrrolidine derivatives in the presence of a base.
Sulfonylation: Cyclohexanesulfonyl chloride in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group.
Scientific Research Applications
5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential biological activities.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The bromo group and the pyrrolidinyl-oxy moiety play crucial roles in binding to these targets, potentially affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}benzene
- 5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}thiophene
Uniqueness
5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to its analogs. The presence of the cyclohexanesulfonyl group further enhances its stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
5-bromo-2-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O3S/c15-11-8-16-14(17-9-11)21-12-6-7-18(10-12)22(19,20)13-4-2-1-3-5-13/h8-9,12-13H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUPRDNGJRYEGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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